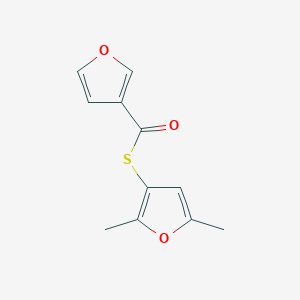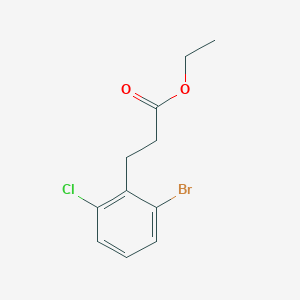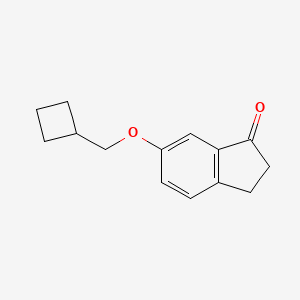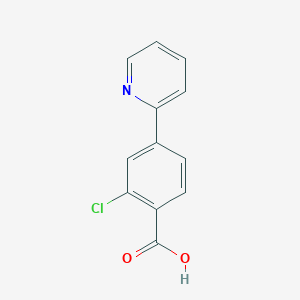
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
Overview
Description
S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate is a chemical compound with the molecular formula C11H10O3S . It has an average mass of 222.260 Da and a monoisotopic mass of 222.035065 Da . It is used as a flavoring agent and has a vegetable type odor .
Physical And Chemical Properties Analysis
S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate has a density of 1.3±0.1 g/cm3, a boiling point of 287.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 127.9±27.3 °C .Scientific Research Applications
Renewable Biofuel Production
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate: is a derivative of 2,5-dimethylfuran (DMF), which has been identified as a promising renewable biofuel. DMF is synthesized from lignocellulose biomass, a sustainable and widely available feedstock. The compound’s potential in biofuel applications lies in its high energy density and ability to be produced from non-food biomass, making it an environmentally friendly alternative to fossil fuels .
Emission Reduction in Engines
Research has shown that DMF derivatives, like FEMA No. 3481, can significantly reduce emissions when used as a fuel in spark ignition (SI) and compression ignition (CI) engines. The compound’s combustion leads to lower emissions of particulate matter and gaseous pollutants compared to traditional fossil fuels, contributing to cleaner air and reduced environmental impact .
Solvent Applications
The unique chemical structure of FEMA No. 3481 makes it a valuable solvent for various industrial processes. Its solvatochromic properties allow it to interact with different substances, making it useful in applications that require precise solubility characteristics, such as in the production of pharmaceuticals and fine chemicals .
Photophysical Research
FEMA No. 3481 exhibits interesting optical and photophysical properties due to its furan rings. These properties are valuable in the study of light-matter interactions, which has implications for developing new materials for optical devices and understanding fundamental processes in photochemistry .
Biomass Conversion
The compound’s role in the efficient conversion of cellulosic biomass to valuable chemicals is significant. It acts as an intermediate in the transformation of biomass into furan-based chemicals, which are key to creating sustainable materials and chemicals from renewable resources .
Sustainable Chemical Feedstock
FEMA No. 3481, derived from furans, represents a class of chemicals that are gaining attention as sustainable alternatives to petroleum-based feedstocks. These furan derivatives are used to produce a wide range of chemicals and materials with properties that can match or exceed those derived from fossil hydrocarbons .
Green Chemistry
The compound is part of the movement towards green chemistry, where the focus is on developing chemicals and processes that are environmentally benign. Its production from lignocellulosic biomass and its potential applications in various sustainable processes underscore its role in this field .
Material Science
In material science, FEMA No. 3481 can contribute to the development of new materials with enhanced properties. Its furan-based structure offers the potential for creating polymers and composites with unique characteristics, such as improved thermal stability and mechanical strength .
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures are often involved in interactions with various enzymes and receptors within the body .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. It’s likely that, like many other organic compounds, it interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Result of Action
Without detailed studies, it’s difficult to describe the molecular and cellular effects of S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate’s action .
properties
IUPAC Name |
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-7-5-10(8(2)14-7)15-11(12)9-3-4-13-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKDTUVQQAKGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)SC(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215809 | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; cofee-like roasted meat aroma | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; slighty soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.058 | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate | |
CAS RN |
65505-16-0 | |
| Record name | S-(2,5-Dimethyl-3-furanyl) 3-furancarbothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2,5-dimethyl-3-furyl) thio-3-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3-THIOFUROYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKO0R8C89U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)




![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)


